molecular formula C15H15NO3S B052992 4-Methyl-N-tosylbenzamide CAS No. 120336-96-1

4-Methyl-N-tosylbenzamide

Cat. No. B052992
M. Wt: 289.4 g/mol
InChI Key: PKNBPSWKOWSXJH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Methyl-N-tosylbenzamide and similar compounds has been described in several studies. For instance, one study describes a mechanochemical synthesis process where 4-methyl-N-tosylbenzamide was milled with DIC and CuCl for 2 hours, resulting in the formation of N-acylsulfonylguanidine . Another study describes an efficient atom-economical synthetic protocol to access new imidazole-based N-phenylbenzamide derivatives .


Molecular Structure Analysis

The molecular structure of 4-Methyl-N-tosylbenzamide can be analyzed using various techniques. The ChemSpider database provides a 3D structure of the molecule .


Chemical Reactions Analysis

The chemical reactions involving 4-Methyl-N-tosylbenzamide have been studied. For example, a study describes a reaction where 4-methyl-N-tosylbenzamide reacted with enolizable amides in the presence of NaHMDS .


Physical And Chemical Properties Analysis

4-Methyl-N-tosylbenzamide has a density of 1.2±0.1 g/cm3 . It has a molar refractivity of 77.9±0.4 cm3 . The compound has 4 hydrogen bond acceptors and 1 hydrogen bond donor . It has 3 freely rotating bonds . The polar surface area of the compound is 72 Å2 .

Scientific Research Applications

  • Copper-Catalyzed Intramolecular Sulfamidation :

    • A study explored the synthesis of isoindolinones via copper-catalyzed intramolecular benzylic C-H sulfamidation of 2-Benzyl-N-tosylbenzamides, a category which includes 4-Methyl-N-tosylbenzamide. The process yields N-arylsulfonyl-1-arylisoindolinones, useful in synthetic organic chemistry (Bedford, Bowen, & Méndez‐Gálvez, 2017).
  • Anticonvulsant Activity :

    • A series of 4-aminobenzamides, including derivatives related to 4-Methyl-N-tosylbenzamide, were synthesized and evaluated for their anticonvulsant effects. These compounds showed varying degrees of potency against seizures, indicating their potential use in medicinal chemistry (Clark et al., 1984).
  • Chemical Transformations of N-Methylated Amides :

    • Research on the transformation of N-Methylated amides, like 4-Methyl-N-tosylbenzamide, into various functional groups provided insights into chemical reactions such as N-tosylation and nucleophilic substitution. These transformations are significant for developing new synthetic routes in organic chemistry (Asahara, Arikiyo, & Nishiwaki, 2015).
  • Pd-Catalyzed Arylation of Pyridines :

    • A study investigating the arylation of pyridines using palladium catalysis found that phenyl tosylates like 4-Methyl-N-tosylbenzamide could be used for this purpose, leading to insights into novel reactions in organic chemistry (Dai et al., 2013).
  • Stable Molecular Capsule Formation :

    • The formation of an unusually stable molecular capsule was observed when heating phenyleneurea-spanned resorcinarene cavitand with 4-methyl-N-p-tolylbenzamide. This discovery is relevant in the study of supramolecular chemistry and molecular encapsulation (Choi et al., 2004).
  • Metabolic Conversion in Biochemical Pharmacology :

    • Research on the metabolic conversion of N-methyl and N,N-dimethylbenzamides to N-hydroxymethyl compounds included the study of derivatives of 4-Methyl-N-tosylbenzamide, providing important insights into biochemical pharmacology (Ross et al., 1983).
  • Room-Temperature C-H Activation :

    • A study demonstrated that N-tosylcarboxamide groups can direct room-temperature palladium-catalyzed C-H alkoxylation and halogenation of substituted arenes, a process relevant to 4-Methyl-N-tosylbenzamide. This has applications in the development of functionalized arenes (Péron et al., 2014).
  • Phosphine-Catalyzed Annulation :

    • A phosphine-catalyzed [4 + 2] annulation process was developed using N-tosylimines, including 4-Methyl-N-tosylbenzamide derivatives. This method is significant for the synthesis of highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003).

properties

IUPAC Name

4-methyl-N-(4-methylphenyl)sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-11-3-7-13(8-4-11)15(17)16-20(18,19)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNBPSWKOWSXJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70301536
Record name 4-Methyl-N-(4-methylbenzene-1-sulfonyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70301536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803575
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Methyl-N-tosylbenzamide

CAS RN

120336-96-1
Record name 4-Methyl-N-(4-methylbenzene-1-sulfonyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70301536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
MJ Sarma, P Phukan - 2018 - nopr.niscpr.res.in
A catalyst free protocol for nucleophilic C sp 2-C sp 3 bond cleavage of α-nitroketone has been achieved for the formation of CO and CN bond. A series of differently substituted α-…
Number of citations: 5 nopr.niscpr.res.in
D Sang, B Dong, Y Liu, J Tian - The Journal of Organic Chemistry, 2022 - ACS Publications
The chemoselective cleavage of C–N bonds of amides, sulfonamides, and acylsulfonamides by aluminum halides is described. AlCl 3 and AlI 3 display complementary reactivities …
Number of citations: 1 pubs.acs.org
X Li, G Zou - Journal of Organometallic Chemistry, 2015 - Elsevier
A general and efficient acylative Suzuki coupling of active amides with diarylborinic acids has been achieved by using 1 mol% Pd(PCy 3 ) 2 Cl 2 /0.6 mol% PCy 3 as catalyst system …
Number of citations: 68 www.sciencedirect.com
V Štrukil - Beilstein journal of organic chemistry, 2017 - beilstein-journals.org
… Saccharin was selected as a model cyclic sulfonimide substrate, while 4-methyl-N-tosylbenzamide was employed as an acyclic analogue. Single crystal X-ray diffraction analyses of the …
Number of citations: 51 www.beilstein-journals.org
TMU Ton, C Tejo, S Tania, JWW Chang… - The Journal of Organic …, 2011 - ACS Publications
A method for the amidation of aldehydes with PhINTs/PhINNs as the nitrogen source and an inexpensive iron(II) chloride + pyridine as the in situ formed precatalyst under mild …
Number of citations: 69 pubs.acs.org
RB Bedford, JG Bowen… - The Journal of Organic …, 2017 - ACS Publications
2-Benzyl-N-tosylbenzamides and related substrates undergo copper-catalyzed intramolecular sulfamidation at the benzylic methylene to give N-arylsuflonyl-1-arylisoindolinones, which …
Number of citations: 27 pubs.acs.org
P Shukla, A Asati, SR Bhardiya, M Singh… - The Journal of …, 2020 - ACS Publications
Unprecedented metal-free synthesis of a variety of amines and amides is reported via amination of C(sp 3 )–H and C(sp 2 )–H bonds. The strategy involves graphene-oxide/I 2 -…
Number of citations: 7 pubs.acs.org
R Ramkumar, S Chandrasekaran - Synthesis, 2019 - thieme-connect.com
A simple protocol, which is catalyst-free, metal-free, and chemoselective, for transamidation of activated secondary amides in ethanol as solvent under mild conditions is reported. A …
Number of citations: 26 www.thieme-connect.com
Y Hu, X Li, B Wan - Tetrahedron, 2015 - Elsevier
An unprecedented NIS-mediated ring-closure/opening cascade reaction of allylamides is developed. The substrates with various functionalities were well tolerated and the scope can …
Number of citations: 15 www.sciencedirect.com
MO Turcotte-Savard - 2009 - library-archives.canada.ca
We report a palladium-catalyzed, norbornene mediated synthesis of tetrahydroisoquinolines via a domino ortho-alkylation/Heck reaction sequence. The desired products are obtained …
Number of citations: 4 library-archives.canada.ca

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